4-amino-N-ethylpiperidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-5-3-7(9)4-6-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQGGUMDRALSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino N Ethylpiperidine 1 Carboxamide and Its Analogues
Established Synthetic Routes to the Core 4-aminopiperidine-1-carboxamide (B2670209) System
The formation of the central 4-aminopiperidine-1-carboxamide scaffold is a critical step in the synthesis of the target compound and its derivatives. Several key strategies have been developed to achieve this, often employing commercially available starting materials and well-understood reaction mechanisms.
A prevalent and versatile approach to the synthesis of 4-aminopiperidine (B84694) derivatives involves the use of piperidone intermediates, particularly 4-piperidone (B1582916). These cyclic ketones serve as a valuable scaffold that can be readily converted to the desired 4-amino substituted products. One common strategy is the reductive amination of N-protected 4-piperidones. For instance, N-Boc-4-piperidone can undergo reductive amination with an appropriate amine, followed by deprotection and subsequent functionalization of the piperidine (B6355638) nitrogen to yield the carboxamide. researchgate.net
Another notable method is the Strecker synthesis, which can be adapted for piperidone substrates. This reaction involves the treatment of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile to yield an α-amino acid. In the context of piperidine synthesis, starting with a protected 4-piperidone, such as 1-acetyl-4-piperidone, can lead to the formation of 4-aminopiperidine-4-carboxylic acid. This intermediate can then be further modified to obtain the desired carboxamide.
The Dieckmann condensation is another powerful tool for the synthesis of piperidone rings, which can then be converted to the desired 4-amino derivatives. This intramolecular condensation of a diester in the presence of a base yields a β-keto ester, which can be hydrolyzed and decarboxylated to afford a cyclic ketone. dtic.mil By carefully choosing the starting diester, substituted piperidones can be prepared, providing a route to a variety of 4-aminopiperidine analogues. core.ac.uk
Table 1: Synthetic Strategies Utilizing Piperidone Intermediates
| Starting Material | Key Reaction | Intermediate | Potential Product |
| N-Boc-4-piperidone | Reductive Amination | N-Boc-4-aminopiperidine | 4-aminopiperidine derivatives |
| 1-Acetyl-4-piperidone | Strecker Synthesis | 4-amino-1-acetylpiperidine-4-carbonitrile | 4-amino-1-acetylpiperidine-4-carboxylic acid |
| Acyclic diester | Dieckmann Condensation | β-keto ester | Substituted 4-piperidone |
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis and is particularly well-suited for the preparation of substituted piperidines. wikipedia.org This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com The versatility of this method allows for the introduction of a wide range of substituents on the nitrogen atom. consensus.app
In the synthesis of 4-aminopiperidine derivatives, reductive amination can be employed in several ways. As mentioned previously, the reaction of a 4-piperidone with an amine is a common approach to introduce the 4-amino group. researchgate.net Alternatively, a primary amine can be reacted with a suitable carbonyl compound to introduce a desired substituent, followed by cyclization to form the piperidine ring.
A variety of reducing agents can be used for reductive amination, with the choice often depending on the specific substrates and desired selectivity. Common reducing agents include:
Sodium cyanoborohydride (NaBH3CN): This is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of carbonyl groups. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3): Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanoborohydride. masterorganicchemistry.com
Catalytic Hydrogenation: The use of a metal catalyst, such as palladium or platinum, with hydrogen gas is also a viable method for the reduction of the imine intermediate. wikipedia.org
The efficiency and outcome of the reductive amination can be influenced by factors such as the solvent, temperature, and pH of the reaction mixture.
Nucleophilic substitution reactions provide another avenue for the synthesis of aminopiperidines. While less common as a primary strategy for the core synthesis of 4-aminopiperidine, amino-de-chlorination and amino-de-alkoxylation reactions can be valuable for the introduction of the amino group or for the modification of the piperidine scaffold.
In an amino-de-chlorination reaction, a chlorine atom on the piperidine ring is displaced by an amine nucleophile. This approach requires a suitable chloro-substituted piperidine precursor. For instance, the reaction of a chloropyrazole with piperidine has been reported to result in the substitution of the chlorine atom by the piperidine nitrogen. nih.gov A similar strategy could theoretically be applied to a chloro-substituted piperidine to introduce an amino group.
Amino-de-alkoxylation reactions involve the displacement of an alkoxy group (OR) by an amine. These reactions are generally less facile than the corresponding de-chlorination reactions, as alkoxy groups are poorer leaving groups than chloride ions. However, under forcing conditions or with activation of the alkoxy group, this transformation can be achieved.
Functionalization Approaches at the Piperidine Ring
Once the core 4-aminopiperidine system is in place, further modifications can be made to the piperidine ring to generate a diverse range of analogues. These functionalizations can be targeted at the piperidine nitrogen or at other positions on the ring.
The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly impact the biological activity of the resulting compounds. nih.gov
N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved through several methods:
Reaction with Alkyl Halides: A straightforward approach is the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed. Careful control of the reaction conditions, such as the stoichiometry of the reactants, can help to minimize over-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net
Reductive Amination: As discussed previously, reductive amination can also be used to introduce alkyl groups onto the piperidine nitrogen by reacting the secondary amine with an appropriate aldehyde or ketone. google.com
N-Acylation is the process of introducing an acyl group (R-C=O) onto the piperidine nitrogen. This is a widely used transformation in medicinal chemistry to introduce amide functionalities. arkat-usa.org Common methods for N-acylation include:
Reaction with Acyl Chlorides or Anhydrides: These highly reactive acylating agents readily react with the piperidine nitrogen to form the corresponding amide. The reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Amide Coupling Reactions: In cases where the carboxylic acid is less reactive, coupling agents can be employed to facilitate the amide bond formation. Common coupling reagents include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net
Table 2: Comparison of N-Alkylation and N-Acylation Methods
| Transformation | Reagent | Key Features |
| N-Alkylation | Alkyl Halide | Direct, simple, potential for over-alkylation. |
| N-Alkylation | Aldehyde/Ketone (Reductive Amination) | One-pot, versatile, good control over substitution. |
| N-Acylation | Acyl Chloride/Anhydride | High reactivity, rapid reaction. |
| N-Acylation | Carboxylic Acid + Coupling Agent | Mild conditions, suitable for sensitive substrates. |
Modifications at the 4-position of the piperidine ring are crucial for exploring the structure-activity relationships of 4-aminopiperidine-1-carboxamide analogues. The nature of the substituent at this position can have a profound effect on the compound's properties.
A primary route to introduce diversity at the 4-position is to start with a 4-piperidone and utilize the reactivity of the carbonyl group. A wide array of nucleophiles can be added to the carbonyl carbon, leading to a variety of 4-substituted piperidin-4-ols. These alcohols can then be further transformed into other functional groups.
Alternatively, the 4-amino group itself can be the site of further functionalization. For example, the primary amine can be acylated to form amides or sulfonamides, or it can be alkylated to introduce one or two alkyl groups. These reactions allow for the systematic exploration of the chemical space around the 4-position of the piperidine ring. nih.gov
Construction of the Carboxamide Moiety
The formation of the carboxamide group is a fundamental transformation in organic synthesis. For 4-amino-N-ethylpiperidine-1-carboxamide, this involves creating a stable amide linkage between the piperidine nitrogen and an ethylamino carbonyl group.
The N-ethylcarboxamide linkage is typically formed by the reaction of a secondary amine, in this case, a 4-aminopiperidine derivative, with a reagent that provides the ethylcarbamoyl group. One of the most direct methods is the reaction with ethyl isocyanate. Isocyanates are highly reactive electrophiles that readily react with nucleophiles like amines to form ureas (in this context, a carboxamide). researchgate.net
The reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbon of the isocyanate. This process is generally efficient and proceeds under mild conditions, often at room temperature without the need for a catalyst.
An alternative approach involves a two-step process where the piperidine nitrogen is first reacted with an activating agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a reactive carbamoyl (B1232498) chloride or imidazolide (B1226674) intermediate. This intermediate is then subsequently treated with ethylamine (B1201723) to yield the desired N-ethylcarboxamide.
While the use of isocyanates is common, broader methodologies for amide bond formation, known as coupling reactions, are also applicable. These reactions typically involve the activation of a carboxylic acid component for reaction with an amine. In the context of this compound, this could involve the reaction of a piperidine-1-carboxylic acid derivative with ethylamine. However, a more common strategy for this specific structure is the decarboxylative coupling of a carboxylic acid with an isocyanate. acs.orgnih.gov This method involves the condensation of a carboxylate salt with an isocyanate at room temperature, which proceeds with the loss of carbon dioxide to yield the amide. acs.orgresearchgate.net
A wide array of coupling reagents has been developed to facilitate amide bond formation, primarily for linking carboxylic acids and amines. These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. While less direct for the title compound's specific carboxamide, these reagents are central to the synthesis of many analogues and complex molecules containing carboxamide linkages. peptide.com
Below is a table summarizing common coupling reagents used in organic synthesis.
| Coupling Reagent | Full Name | Activating Mechanism | Byproducts |
| DCC | Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate | Dicyclohexylurea (DCU) |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms an O-acylisourea intermediate | Water-soluble urea |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an activated ester (OBt ester) | Tetramethylurea, HOBt |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an activated ester (OAt ester) | Tetramethylurea, HOAt |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an activated ester (OAt ester) | Tripyrrolidinophosphine oxide |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Forms an activated ester | Diethyl phosphite |
Advanced and Stereoselective Synthetic Techniques
The synthesis of the piperidine ring itself offers a diverse field of synthetic methodologies. Modern techniques focus on efficiency, and stereocontrol, which is crucial for producing specific isomers of biologically active molecules. whiterose.ac.uk
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, has been adapted for the synthesis of nitrogen heterocycles. A key strategy involves the reductive cyclization of unsaturated amines. For instance, iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) can lead to the formation of piperidines. In this process, the silane (B1218182) promotes the formation and reduction of an intermediate imine, initiating cyclization. nih.gov
Another approach is the catalytic hydrosilylation of pyridine (B92270) derivatives. The reduction of the pyridine ring to a piperidine ring can be achieved under various catalytic systems, offering a direct route to the piperidine core from readily available starting materials. nih.gov
Radical cyclizations provide a powerful method for C-C and C-heteroatom bond formation, enabling the construction of cyclic systems like piperidines. rsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered unsaturated group.
Several strategies have been developed:
α-Aminoalkyl Radical Cyclization: Polysubstituted piperidines can be prepared via the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org
Cobalt-Catalyzed Cyclization: A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. This method is effective for producing various piperidines, though competitive side reactions can sometimes occur. nih.gov
1,6-Enyne Cyclization: Polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes through an intramolecular radical cyclization cascade, often initiated by a radical initiator like triethylborane. nih.gov
The table below outlines various radical-mediated approaches.
| Method | Substrate Type | Catalyst/Initiator | Key Features |
| α-Aminoalkyl Radical Cyclization | α-Aminoalkyl radical precursors | Radical initiator (e.g., AIBN) | Forms polysubstituted piperidines. rsc.org |
| Cobalt-Catalyzed Cyclization | Linear amino-aldehydes | Cobalt(II) complex | Proceeds in good yields for various piperidines. nih.gov |
| 1,6-Enyne Cyclization | 1,6-enynes | Triethylborane | Generates polysubstituted alkylidene piperidines. nih.gov |
| Reductive Radical Conjugate Addition | Alkyl bromides | Cobalt/Iridium catalysis | Allows for conjugate addition and subsequent cyclization under mild conditions. organic-chemistry.org |
Alkynes are versatile functional groups for constructing piperidine rings through various cyclization strategies. These methods often employ transition metal catalysts to orchestrate the bond-forming events with high regio- and stereoselectivity.
Key methodologies include:
Reductive Hydroamination/Cyclization: An intramolecular 6-endo-dig cascade of alkynes can produce piperidines. The reaction may proceed via an acid-mediated alkyne functionalization to form an enamine, which generates an iminium ion that is subsequently reduced to the piperidine. nih.gov
Three-Component Coupling: A convergent approach unites conjugated alkynes, imines, and aldehydes in a two-step process. This method allows for the stereoselective synthesis of highly substituted piperidines by first creating a functionalized allylic amine, which then undergoes a cationic annulation to form the heterocycle. nih.gov
Gold-Catalyzed Cyclization: Gold(I) complexes can catalyze the intramolecular dearomatization/cyclization of suitable substrates to form piperidine derivatives. nih.gov Similarly, gold-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers provides direct access to highly substituted piperidines. ajchem-a.com
| Cyclization Method | Catalyst | Substrates | Key Features |
| Reductive Hydroamination | Acid-mediated | Amino-alkynes | Proceeds via an iminium ion intermediate. nih.gov |
| Three-Component Coupling | Not specified | Conjugated alkynes, imines, aldehydes | Stereoselective synthesis of highly substituted piperidines. nih.gov |
| Gold-Catalyzed Annulation | Gold(I) complex | N-allenamides and alkene-tethered oximes | Direct assembly of complex piperidines. ajchem-a.com |
| Ferric Chloride-Induced Cyclization | Ferric Chloride (FeCl3) | Alkynes | Acts as both a Lewis acid and a nucleophile. nih.gov |
Enantioselective and Diastereoselective Cyclization Strategies
The synthesis of chiral piperidines, including analogues of this compound, is of significant interest in medicinal chemistry due to the prevalence of this scaffold in pharmaceuticals. nih.gov Achieving control over stereochemistry during the formation of the piperidine ring is a key challenge. Enantioselective and diastereoselective cyclization strategies offer powerful solutions by creating specific stereoisomers from achiral or racemic starting materials. These methods often rely on chiral catalysts or auxiliaries to direct the stereochemical outcome of the ring-forming reaction.
A variety of catalytic systems have been developed to achieve high levels of stereocontrol in piperidine synthesis. These include transition metal catalysis, organocatalysis, and biocatalysis. The choice of strategy often depends on the substitution pattern of the target piperidine and the availability of starting materials.
One prominent approach involves the asymmetric hydrogenation or reduction of pyridine and its derivatives. nih.gov While pyridine dearomatization is energetically demanding, the use of pyridinium (B92312) salts or partially reduced intermediates can facilitate this transformation. nih.gov Rhodium-based catalysts, in particular, have shown great promise in this area. For instance, a rhodium-catalyzed reductive transamination of pyridinium salts allows for the rapid synthesis of various chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the newly formed piperidine ring. researchgate.net
Another powerful strategy is the enantioselective functionalization of dihydropyridines. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.gov These intermediates can then be further reduced to the corresponding chiral piperidines. nih.gov This approach provides access to a wide range of enantioenriched 3-substituted piperidines, which are valuable building blocks. nih.gov
Radical-mediated cyclizations have also emerged as a potent tool for the stereoselective synthesis of piperidines. A notable example is the enantioselective δ C-H cyanation of acyclic amines, which is enabled by a chiral copper catalyst. nih.gov This method intercepts an N-centered radical relay to form enantioenriched δ-amino nitriles, which can then be converted to a variety of chiral piperidines. nih.gov This represents a novel (5+1) synthetic disconnection for accessing these important heterocycles. nih.gov
Visible-light-driven radical silylative cyclization of aza-1,6-dienes is another modern approach that offers stereoselective synthesis of densely functionalized piperidines. nih.govresearchgate.net This method is highly atom-economical and can achieve good to excellent diastereoselectivity depending on the substitution pattern of the starting diene. nih.govresearchgate.net
The following tables summarize key findings from the literature on enantioselective and diastereoselective cyclization strategies for the synthesis of chiral piperidines.
| Strategy | Catalyst System | Substrate Scope | Key Findings | Stereoselectivity |
|---|---|---|---|---|
| Reductive Transamination | [RhCp*Cl2]2 / KI | Pyridinium salts | Rapid preparation of various chiral piperidines and fluoropiperidines. dicp.ac.cnresearchgate.net | Excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net |
| Asymmetric Reductive Heck Reaction | Rh-catalyst | Aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate | Provides 3-substituted tetrahydropyridines as precursors to chiral piperidines. nih.gov | High yield and excellent enantioselectivity. nih.gov |
| Strategy | Catalyst System | Substrate Scope | Key Findings | Stereoselectivity |
|---|---|---|---|---|
| Radical-Mediated δ C-H Cyanation | Chiral Cu catalyst | Acyclic amines | Intercepts an N-centered radical relay to form enantioenriched δ-amino nitriles. nih.gov | Highly enantioselective method for δ C-C bond formation. nih.gov |
| Visible-Light-Driven Silylative Cyclization | Organic dye photocatalyst | Aza-1,6-dienes | Atom-economical synthesis of densely functionalized piperidines. nih.govresearchgate.net | Poor-to-excellent diastereoselectivity. nih.govresearchgate.net |
Exploration of Biological Activities and Molecular Interactions of 4 Amino N Ethylpiperidine 1 Carboxamide Derivatives
Enzyme Inhibition and Modulation
Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that plays a critical role in intracellular signaling pathways responsible for regulating cell growth, proliferation, and survival. nih.govnih.gov The frequent deregulation of the PKB/Akt signaling pathway in various cancers has made it a significant target for the development of antitumor agents. nih.govnih.gov
Research into inhibitors of PKB has led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.govnih.gov This class of compounds was engineered to improve upon earlier generations of inhibitors, such as 4-amino-4-benzylpiperidines, which, despite being active in cellular assays, suffered from rapid metabolic clearance and low oral bioavailability. nih.gov By modifying the linker between the piperidine (B6355638) core and a lipophilic substituent, the carboxamide derivatives were identified as potent, ATP-competitive, and orally bioavailable inhibitors of PKB. nih.govnih.gov
These compounds have demonstrated nanomolar inhibitory potency and high selectivity for PKB over other closely related kinases like Protein Kinase A (PKA), with some derivatives showing up to 150-fold selectivity. nih.govnih.gov In preclinical models, representative compounds from this series have been shown to modulate biomarkers of PKB signaling and significantly inhibit the growth of human tumor xenografts in mice at doses that were well-tolerated. nih.gov
Table 1: Examples of Piperidine-4-carboxamide Derivatives as PKB/Akt Inhibitors Note: Specific IC50 values were not available in the abstract-level data reviewed.
| Compound Class | Target | Activity Profile |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB/Akt | Potent, selective, ATP-competitive, and orally bioavailable inhibitors. nih.govnih.gov |
| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines (Precursor) | PKB/Akt | Nanomolar inhibitors with up to 150-fold selectivity over PKA, but suffered from poor metabolic stability and low oral bioavailability. nih.govnih.gov |
Ergosterol (B1671047) is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal agents. nih.govnih.gov Derivatives of 4-aminopiperidine (B84694) have emerged as a novel class of antifungals that effectively disrupt this pathway. nih.govnih.gov Inspired by existing antifungal agents with piperidine and morpholine (B109124) cores, such as fenpropidin (B1672529) and amorolfine (B1665469), researchers have synthesized and evaluated libraries of 4-aminopiperidines for their growth-inhibiting activity against clinically relevant fungal pathogens. nih.gov
Studies have revealed that these compounds exert their antifungal effects by inhibiting key enzymes in the later stages of ergosterol production. nih.gov Analysis of sterol patterns in fungi treated with these derivatives indicates a mechanism of action involving the inhibition of two specific enzymes: sterol C14-reductase (encoded by the ERG24 gene) and sterol C8-isomerase. nih.govnih.govnih.gov This dual inhibition leads to the accumulation of abnormal sterols and disrupts the integrity of the fungal cell membrane. nih.gov Certain derivatives, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have shown particular promise with significant in vitro activity against various species of Candida and Aspergillus. nih.gov
Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives Note: Specific MIC values vary by fungal strain and were not detailed in the reviewed abstracts.
| Compound Derivative | Fungal Target | Mechanism of Action |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Inhibition of Sterol C14-reductase and Sterol C8-isomerase. nih.gov |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Inhibition of Sterol C14-reductase and Sterol C8-isomerase. nih.gov |
15-Lipoxygenase (15-LOX) is an enzyme implicated in a variety of inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis, making it an attractive therapeutic target. wikipedia.org This enzyme metabolizes polyunsaturated fatty acids like arachidonic acid into lipid signaling molecules that can be either pro-inflammatory or anti-inflammatory. wikipedia.org
The development of potent and selective 15-LOX inhibitors is an active area of research. While direct studies on 4-amino-N-ethylpiperidine-1-carboxamide were not identified in the reviewed literature, research into related heterocyclic structures has shown promise. For instance, high-throughput screening has identified pyrazole-3-carboxamide derivatives as inhibitors of human 15-LOX-1. nih.gov Similarly, potent inhibitors have been developed based on an indole (B1671886) core, demonstrating that carboxamide moieties are a feature of compounds targeting this enzyme. nih.gov These findings suggest that the broader class of heterocyclic carboxamides is relevant to the inhibition of 15-LOX, though specific activity for piperidine-based derivatives requires further investigation.
The development of multi-target-directed ligands is a key strategy in the search for effective treatments for neurodegenerative disorders like Alzheimer's disease, which have a complex, multifactorial pathology. mdpi.com Two important enzymes implicated in this pathology are cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidase B (MAO-B). mdpi.com
Derivatives based on the piperidine scaffold have been successfully designed as dual inhibitors of these enzyme systems. For example, a series of 4-phenethyl-1-propargylpiperidine derivatives were synthesized to incorporate a carbamate (B1207046) moiety for cholinesterase inhibition alongside a core structure known to inhibit MAO-B. mdpi.com This work resulted in compounds with balanced, low-micromolar inhibition of both human MAO-B and BChE. mdpi.com Similarly, other research has focused on N-benzylpiperidine carboxamides as potent cholinesterase inhibitors and pyridazinobenzylpiperidine derivatives as selective MAO-B inhibitors. rsc.orgresearchgate.net These studies underscore the utility of the piperidine core in designing inhibitors that can simultaneously modulate multiple targets relevant to neurodegeneration.
Table 3: Piperidine Derivatives as Cholinesterase and MAO-B Inhibitors
| Compound Class | Target(s) | Activity Profile (Example IC50) |
| 4-phenethyl-1-propargylpiperidine derivatives | hMAO-B & hBChE | Compound 15 showed balanced inhibition with IC50 values of 4.3 µM (hMAO-B) and 8.5 µM (hBChE). mdpi.com |
| Pyridazinobenzylpiperidine derivatives | MAO-A & MAO-B | Compound S5 was a potent MAO-B inhibitor with an IC50 of 0.203 µM and high selectivity. rsc.org |
| N-benzylpiperidine carboxamide derivatives | AChE | Lead compound showed an IC50 of 0.03 µM against AChE. researchgate.net |
The β-secretase enzyme, also known as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a primary therapeutic target in the fight against Alzheimer's disease. nih.govnih.govnih.gov BACE1 is an aspartic protease that initiates the production of amyloid-β (Aβ) peptides by cleaving the amyloid precursor protein (APP). The subsequent accumulation of Aβ into plaques in the brain is a hallmark of Alzheimer's pathology. Therefore, inhibiting BACE1 is a strategy aimed at preventing the formation of these toxic peptides. wikipedia.org
The development of effective BACE1 inhibitors that can cross the blood-brain barrier has been a significant challenge for medicinal chemists. nih.gov However, progress has been made, and various structural classes have been investigated. Notably, research has identified potent BACE1 inhibitors based on both pyrrolidine (B122466) and piperidine scaffolds. nih.gov This demonstrates that the piperidine core is a viable structural foundation for designing molecules that can effectively target the active site of BACE1. While many BACE1 inhibitor drug candidates have ultimately failed in late-stage clinical trials due to issues with toxicity or efficacy, the enzyme remains a promising target for future drug development efforts. nih.govnih.gov
Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). This has made them key targets for cancer therapy.
The piperidine carboxamide scaffold has proven to be particularly effective in the design of potent and selective ALK inhibitors. During a high-throughput screening campaign, a piperidine carboxamide compound was identified as a novel ALK inhibitor. X-ray crystallography revealed that it binds to the ALK kinase domain in an unusual conformation, providing access to an extended hydrophobic pocket. This discovery spurred structure-activity relationship (SAR) studies that rapidly led to the development of molecules with improved potency and selectivity. The concept of dual inhibition is also clinically important, as some inhibitors, like crizotinib, are approved to treat both ALK-positive and ROS1-positive tumors. Another selective dual ALK/ROS1 inhibitor is PF-06463922, an orally available macrocyclic small molecule.
Table 4: Piperidine Carboxamide as an ALK Inhibitor
| Compound Class | Target | Activity Profile (Example IC50) |
| Piperidine carboxamide 1 | ALK | Identified as a novel inhibitor with an IC50 of 0.174 µM. |
Receptor Agonism and Antagonism
The interaction of this compound derivatives with various receptor systems is a key area of investigation. These interactions can lead to the activation (agonism) or inhibition (antagonism) of cellular signaling pathways, which are fundamental to a wide range of physiological processes.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Recent research has identified derivatives of this compound as agonists of the Trace Amine-Associated Receptor 1 (TAAR1). nih.govnih.gov TAAR1 is a G-protein-coupled receptor that modulates the activity of monoaminergic systems, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). units.it
A study focused on a 4-(2-aminoethyl)piperidine core, which is structurally related to this compound, led to the discovery of potent TAAR1 agonists. nih.govnih.gov The initial screening hit, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide, demonstrated a submicromolar potency with an EC₅₀ of 0.507 μM and 65% agonism at TAAR1 relative to tyramine. nih.gov Further synthesis and evaluation of analogs resulted in compounds with significantly improved activity. The four most active compounds exhibited TAAR1 agonistic activity with EC₅₀ values ranging from 0.033 to 0.112 μM. nih.gov One of these compounds, AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride), showed a dose-dependent reduction in hyperlocomotion in a dopamine transporter knockout (DAT-KO) rat model, indicating its potential as a lead compound for disorders associated with increased dopaminergic function. nih.govresearcher.life
| Compound | TAAR1 Agonism (EC₅₀) |
| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | 0.507 μM |
| Most Active Analogs | 0.033 - 0.112 μM |
G Protein-Coupled Receptor (GPCR) Modulation
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.govnih.gov The modulation of GPCRs by small molecules is a cornerstone of modern pharmacology. The activity of this compound derivatives at TAAR1, a member of the GPCR family, highlights their potential to modulate this receptor class. nih.gov The interaction of these derivatives with other GPCRs is an area of ongoing research to understand their broader pharmacological effects.
Chemokine Receptor 5 (CCR5) Antagonism
Chemokine Receptor 5 (CCR5) is another GPCR that has been identified as a target for therapeutic intervention, particularly in the context of HIV infection, as it serves as a co-receptor for viral entry into host cells. wikipedia.orgnih.gov Research into CCR5 antagonists has led to the development of various small molecules that block this receptor. wikipedia.org
While direct studies on this compound as a CCR5 antagonist are not extensively documented, related piperidine-4-carboxamide derivatives have been investigated for this activity. A study disclosed a series of novel piperidine-4-carboxamide derivatives based on a Y-shaped pharmacophore model for CCR5 antagonism. One such derivative displayed excellent inhibition of CCR5 with an IC₅₀ of 25.73 nM in a calcium mobilization assay and potent anti-HIV activity with an IC₅₀ of 73.01 nM. nih.gov This suggests that the piperidine-carboxamide scaffold is a viable starting point for the design of CCR5 antagonists.
Transport Protein Interaction and Reuptake Inhibition
Monoamine transporters are critical for regulating neurotransmitter levels in the synapse by facilitating their reuptake into presynaptic neurons. mdpi.com The interaction of this compound derivatives with these transporters can significantly impact neurotransmission.
Dopamine Transporter (DAT) Reuptake Inhibition
The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft. nih.gov Inhibition of DAT leads to increased dopamine levels and prolonged dopaminergic signaling.
Studies on 4-benzylpiperidine (B145979) carboxamides, which share a structural motif with this compound, have demonstrated their ability to inhibit DAT. nih.gov The structure-activity relationship of these compounds revealed that the length of the linker between the piperidine ring and an aromatic moiety, as well as the nature of the aromatic substituents, plays a crucial role in DAT inhibition. nih.gov Specifically, compounds with a two-carbon linker and a diphenyl acetyl substitution showed higher potency for DAT inhibition. nih.gov
In a separate study, 4-aminopiperidine analogues were designed as GBR (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) analogues and evaluated as DAT ligands. acs.org While these compounds showed varied binding affinities and reuptake inhibition profiles at DAT, SERT, and NET, the research highlighted the importance of the piperidine core in interacting with monoamine transporters. acs.org
Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) Interactions
The norepinephrine transporter (NET) and serotonin transporter (SERT) are responsible for the reuptake of norepinephrine and serotonin, respectively. nih.govnih.gov Many psychoactive compounds exert their effects by interacting with these transporters.
Research on 4-benzylpiperidine carboxamides has also shed light on their interactions with NET and SERT. nih.govkoreascience.kr The selectivity of these compounds towards SERT and NET was found to be influenced by the aromatic ring substituents. For instance, compounds with a biphenyl (B1667301) group generally showed higher inhibition of SERT, while those with a 2-naphthyl ring exhibited a higher degree of inhibition on both NET and SERT. nih.gov
The following table summarizes the structural features of 4-benzylpiperidine carboxamides that influence their interaction with monoamine transporters:
| Transporter | Favorable Structural Features |
| DAT | Two-carbon linker, Diphenyl acetyl substitution |
| SERT | Biphenyl ring substituent |
| NET | 2-Naphthyl ring substituent |
Other Observed Biological Activities
Antifungal Activities
Derivatives of the 4-aminopiperidine core structure have demonstrated notable antifungal properties. Research into a library of over 30 novel 4-aminopiperidines has identified these compounds as a promising chemotype for the development of new antifungal agents. mdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.com Specifically, they have been shown to target the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.com
Structure-activity relationship (SAR) studies have revealed that the antifungal efficacy is significantly influenced by the nature of the substituents on the piperidine ring. A key finding is that a combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen (N-1 position) with a long alkyl chain, such as an n-dodecyl group, at the 4-amino position, greatly enhances the antifungal activity. mdpi.com In contrast, shorter, branched, or cyclic alkyl residues at the 4-amino position were found to be detrimental to the compound's activity. mdpi.com
Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , emerged as particularly potent candidates, showing strong in vitro activity against a range of clinically relevant fungal species, including Candida spp. and Aspergillus spp.. mdpi.com Their performance was comparable to that of established antifungal drugs like amorolfine and voriconazole. mdpi.com The broad-spectrum activity of these derivatives suggests their potential for further development, not only as pharmaceuticals but also possibly as agrochemical fungicides, owing to their straightforward synthesis from accessible starting materials. mdpi.com
| Compound | Target Fungi | Activity (MIC) |
|---|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Comparable to voriconazole |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Comparable to amorolfine |
| Piperidin-4-one thiosemicarbazone derivatives | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity |
Anti-inflammatory Properties
The piperidine scaffold is a constituent of various molecules that exhibit anti-inflammatory effects. ijnrd.org While direct studies on this compound are limited in this context, research on related piperidine carboxamide derivatives suggests a potential for this class of compounds to modulate inflammatory pathways. ontosight.aiontosight.ai The anti-inflammatory action of some piperidine-containing compounds is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. ijnrd.org The structural flexibility of the piperidine ring allows for the design of derivatives that can interact with the active sites of these enzymes. ijnrd.org Further investigation into specifically substituted 4-aminopiperidine-1-carboxamide (B2670209) derivatives could elucidate their potential as anti-inflammatory agents.
Antioxidant Effects
Several studies have highlighted the antioxidant potential of piperidine derivatives. nih.govnih.govresearchgate.net These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the inhibition of lipid peroxidation. nih.gov For instance, certain cysteamine (B1669678) derivatives of piperidine have been shown to be effective antioxidants, an activity attributed to the presence of a free sulfhydryl (SH) group. nih.gov The lipophilicity of these derivatives also appears to play a role in their antioxidant capacity. nih.gov
The evaluation of piperamide (B1618075) derivatives using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) radical scavenging assays has confirmed their antioxidant activity. nih.gov The ability of these molecules to donate a hydrogen atom is a key factor in their radical scavenging properties. The diverse substitutions possible on the piperidine ring allow for the fine-tuning of these antioxidant properties. researchgate.net
| Derivative Class | Assay | Observed Effect |
|---|---|---|
| Cysteamine derivatives of piperidine | Lipid peroxidation inhibition, hydroxyl radical scavenging, DPPH interaction | Efficient antioxidant activity |
| Piperamide derivatives | DPPH radical scavenging, superoxide radical scavenging | Confirmed antioxidant activity |
| Piperidone derivatives | DPPH radical scavenging | Excellent radical scavenging activity |
Analgesic Potential
The piperidine ring is a well-established pharmacophore in the development of analgesic drugs. pjps.pk Synthetic quaternary salts of alkyl piperidines, when tested for their analgesic activity using methods like the tail immersion test, have shown varying degrees of efficacy. pjps.pk Some of these derivatives have demonstrated significant analgesic effects, with a rapid onset and prolonged duration of action. pjps.pk
More specifically, piperidine propionamide (B166681) derivatives have been designed and synthesized as potent sigma-1 (σ1) receptor antagonists and mu (μ) opioid receptor agonists, which are key targets for pain management. nih.govresearchgate.net For example, the compound N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide has shown high affinity for both σ1 and μ receptors and exhibited potent analgesic activity in preclinical models of pain. nih.gov This dual activity profile suggests that such derivatives could be promising candidates for the treatment of neuropathic pain. nih.gov The substitution pattern on the phenyl ring of these derivatives has been found to be a critical determinant of their analgesic potency. pjps.pk
Antibacterial Activities
The 4-aminopiperidine scaffold has been explored for its antibacterial properties, with some derivatives showing activity against various bacterial pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov However, the effectiveness can be highly dependent on the specific substitutions on the piperidine ring. nih.gov For instance, one study found that a norbornenylmethyl substituent at the N-1 position combined with an N-benzyl-N-phenethylamine at the C-4 position resulted in a compound with a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. nih.gov
In another line of research, piperidine-4-carboxamide (P4C) derivatives have been identified as a novel class of inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov These compounds, such as MMV688844 , have demonstrated bactericidal properties against Mycobacterium abscessus, a bacterium known for its resistance to many antibiotics. nih.gov Structure-activity relationship studies have led to the development of analogues with enhanced antibacterial activity and improved pharmacokinetic profiles. nih.gov Furthermore, newly synthesized aminopiperidine derivatives have shown remarkable antimicrobial properties and oral bioavailability, with in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). researchgate.net
| Derivative Class | Bacterial Target | Observed Activity |
|---|---|---|
| 4-aminopiperidine derivative (norbornenylmethyl at N-1) | Mycobacterium tuberculosis | MIC of 10 μM |
| Piperidine-4-carboxamides (P4Cs) | Mycobacterium abscessus | Bactericidal, DNA gyrase inhibition |
| Aminopiperidine derivatives | MRSA, VRE, PRSP | In vivo efficacy |
| Piperidine-4-carboxamide benzoyl and sulphonyl derivatives | Gram-positive and Gram-negative bacteria | Good absorption predicted |
Antiparasitic Properties
Piperidine derivatives have also been investigated for their potential to combat parasitic infections. nih.gov Compounds with a piperidine backbone have demonstrated antiparasitic effects against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Plasmodium falciparum, which is responsible for the most severe form of malaria. nih.gov
Specifically, piperamides isolated from Piper tuberculatum have been evaluated for their trypanocidal effects against Trypanosoma cruzi, the parasite that causes Chagas' disease. researchgate.net Some of these natural piperamides, particularly dihydropyridone amides, have shown a concentration-dependent trypanocidal effect, with some being more potent than the reference drug, benznidazole. researchgate.net Additionally, a library of 1,4-disubstituted piperidine derivatives has been synthesized and evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with some compounds exhibiting potent antimalarial activity in the nanomolar range. nih.gov These findings underscore the potential of the piperidine scaffold in the design of novel antiparasitic agents. nih.govnih.gov
Antihypertensive Effects
Research into the pharmacological effects of piperidine-4-carboxamide derivatives has identified their potential as novel antihypertensive agents. A study focused on a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives revealed their activity as T-type Ca(2+) channel blockers. nih.gov The investigation into the structure-activity relationship demonstrated that the isopropyl substituent at the benzylic position is a key factor for potent inhibitory activity. nih.gov
One of the synthesized compounds, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, was administered orally to spontaneously hypertensive rats. The results indicated a significant reduction in blood pressure. Notably, this antihypertensive effect was not accompanied by reflex tachycardia, a common adverse effect associated with traditional L-type Ca(2+) channel blockers. nih.gov This finding suggests a potentially more favorable cardiovascular profile for this class of piperidine derivatives.
Table 1: Antihypertensive Activity of a Piperidine-4-carboxamide Derivative
| Compound Name | Mechanism of Action | Observed Effect in Hypertensive Rats | Notable Feature |
|---|
Anticonvulsant Properties
The therapeutic potential of piperidine derivatives extends to the management of convulsions. Studies on N-substituted piperidinecarboxamide analogues have shed light on their anticonvulsant properties. In an evaluation of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide and its related structures, several key structure-activity relationships were established. nih.gov
For instance, modifications to the N-benzyl series, such as the introduction of chloro or trifluoromethyl groups on the aromatic ring, led to an increase in anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov Conversely, moving the carboxamide group from the 2-position to the 3- or 4-positions on the piperidine ring resulted in decreased anticonvulsant activity. nih.gov This highlights the importance of the carboxamide position for this specific biological effect. Another study on various amide derivatives has also pointed to the anticonvulsant potential of compounds with an amide functional group, which can interact with biological targets to mitigate seizures. nih.gov
Table 2: Structure-Activity Relationship of Piperidinecarboxamide Derivatives in MES Test
| Structural Modification | Effect on Anticonvulsant Activity |
|---|---|
| Introduction of 3-Cl, 4-Cl, 3,4-Cl2, or 3-CF3 groups on N-benzyl ring | Increased MES activity |
| Movement of carboxamide group to 3- or 4-position of piperidine ring | Decreased MES activity |
| Reduction of the amide carbonyl | Complete loss of activity |
Anti-influenza Activity
In the search for new antiviral agents, a series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. nih.gov Through high-throughput screening, a novel piperidine-based compound was discovered to effectively inhibit influenza virus replication after the virus enters the host cell. nih.gov
Further optimization of this lead compound resulted in the development of tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, which demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 μM. nih.gov Time-of-addition experiments suggested that this compound interferes with an early to middle stage of the influenza virus replication cycle. nih.govresearchgate.net The structure-activity relationship studies indicated that the ether linkage between the quinoline (B57606) and piperidine moieties is critical for the inhibitory activity. nih.gov Some N-benzyl piperidine derivatives have been shown to inhibit the membrane fusion process mediated by hemagglutinin. researchgate.net
Table 3: Anti-influenza Activity of an Optimized Piperidine-based Derivative
| Compound Name | EC50 Value | Proposed Mechanism of Action |
|---|
Modulatory Effects on siRNA and miRNA Maturation
The maturation of small interfering RNAs (siRNAs) and microRNAs (miRNAs) is a critical process in the regulation of gene expression. Small molecules that can modulate these pathways are of significant interest in biomedical research and therapeutics. tandfonline.comnih.gov These molecules can potentially influence the biogenesis of miRNAs by interacting with precursor molecules or the enzymatic machinery involved in their processing, such as Dicer. nih.govresearchgate.net
Despite the growing interest in small molecule modulators of RNA, a review of the current scientific literature did not yield specific studies on the effects of this compound derivatives on siRNA or miRNA maturation. While the broader class of small molecules is being investigated for these properties, there is no available research to suggest that piperidine-1-carboxamide (B458993) derivatives have been evaluated for or possess this specific biological activity. tandfonline.comnih.govdocumentsdelivered.com
Structure Activity Relationship Sar Studies of 4 Amino N Ethylpiperidine 1 Carboxamide Analogues
Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine ring serves as a central scaffold in a multitude of biologically active compounds, and its substitution pattern is a key determinant of pharmacological properties. Modifications to this ring can significantly impact the molecule's conformation, basicity, and lipophilicity, thereby influencing its interaction with biological targets.
Positional and Stereochemical Impact of Substituents
The introduction of substituents at various positions on the piperidine ring can lead to profound changes in biological activity, with the stereochemistry of these substituents often playing a critical role. For instance, in a study of piperidine-3-carboxamide derivatives, the stereochemistry at the C3 position was found to be a significant determinant of activity, with the S-configuration being more active than the R-configuration in inducing a senescence-like phenotype in melanoma cells. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for optimal interaction with the biological target. The angular difference between enantiomers can lead to one being well-mapped to a pharmacophore model while the other is not. nih.gov
Furthermore, the position of a substituent can dramatically alter a compound's potency. In a series of piperidine-4-carboxamide derivatives investigated as DNA gyrase inhibitors, the placement of a trifluoromethyl group on a phenyl moiety attached to the piperidine nitrogen showed significant positional effects. A substitution at the 4-position of the phenyl ring led to a nearly 10-fold increase in activity compared to the parent compound, whereas moving the same group to the 3-position resulted in reduced potency. nih.gov This underscores the sensitivity of the binding pocket to the precise location of substituents.
Role of N-Substituents on Piperidine Ring
The substituent attached to the nitrogen atom of the piperidine ring (N-substituent) is a critical factor in determining the biological activity of 4-aminopiperidine (B84694) derivatives. SAR studies on a series of 4-aminopiperidines as antifungal agents revealed that the nature of the N-substituent is paramount for their efficacy. mdpi.com A combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen, paired with a long alkyl chain on the 4-amino group, was found to be most beneficial for enhancing antifungal activity. mdpi.com This suggests that the N-substituent plays a crucial role in anchoring the molecule within the binding site of the target enzyme, likely through hydrophobic or aromatic interactions.
In another study focusing on PARP inhibitors with a 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide core, the N-propyl group on the piperidine was found to be optimal for both enzymatic and cellular potency. nih.gov This indicates that the size and nature of the N-alkyl group are finely tuned for effective interaction with the target protein.
Modifications to the Carboxamide Moiety and their Pharmacological Consequences
The carboxamide linkage is a common feature in many drug molecules, contributing to their structural rigidity and ability to form hydrogen bonds. Modifications to this moiety, including the N-substituents and the geometry of the linkage itself, can have significant pharmacological consequences.
Variation of N-Alkyl/Aryl Groups on the Carboxamide
The nature of the group attached to the nitrogen of the carboxamide can significantly influence the biological activity of piperidine-4-carboxamide derivatives. In the development of novel antihypertensive agents based on 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide, the substituents on the carboxamide nitrogen were systematically varied. researchgate.net These studies revealed that specific alkyl and aryl groups contribute differently to the inhibitory activity against T-type Ca2+ channels, highlighting the importance of this position for target engagement.
Similarly, in a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides identified as TRPM8 channel blockers, the nature of the N-aryl group and its substituents had a profound effect on their in-vitro potency. nih.gov This demonstrates that both the electronic and steric properties of the N-substituent on the carboxamide are critical for modulating biological activity. The introduction of N-aryl groups can also be achieved through copper-catalyzed N-arylation of amides, providing a synthetic route to a variety of analogues for SAR studies. nih.gov
Functional Group Variations on the 4-Amino Substituent
The 4-amino group of the piperidine ring is a key site for modification in the design of novel bioactive compounds. Variations of this functional group can alter the basicity, polarity, and hydrogen bonding capacity of the molecule, leading to changes in target affinity and selectivity.
The concept of bioisosterism, which involves replacing a functional group with another that has similar physical or chemical properties, is often employed in this context. princeton.edusci-hub.se For example, replacing the 4-amino group with other nitrogen-containing functionalities can modulate the compound's properties. In a study of guanidine-containing macrolides, the terminal guanidine (B92328) group was found to be crucial for their antimicrobial activities. mdpi.com This suggests that replacing the 4-amino group with a guanidino group could be a viable strategy to explore new biological activities.
Furthermore, SAR studies on 4-aminopiperidines as antifungal agents demonstrated that the nature of the substituent on the 4-amino group is a major determinant of activity. mdpi.com Long alkyl chains, such as an n-dodecyl group, attached to the 4-amino nitrogen resulted in outstanding antifungal activity. mdpi.com This indicates that this position can be modified to introduce lipophilic groups that may enhance membrane permeability or interact with hydrophobic pockets in the target protein. The exploration of various functional groups at this position is a key strategy in the optimization of 4-amino-N-ethylpiperidine-1-carboxamide analogues.
Impact of Aliphatic and Aromatic Amine Substitutions
The nature of the substituent on the 4-amino group of the piperidine ring is a critical determinant of biological activity. Modifications at this position, involving both aliphatic and aromatic moieties, have been shown to significantly influence the compound's interaction with its biological target.
Research on related N-substituted benzamides indicates that the global lipophilicity of a molecule can be modulated by substitutions on both the aromatic and amine components. nih.gov In the context of this compound analogues, replacing the hydrogen atoms of the 4-amino group with various aliphatic or aromatic groups would directly impact properties like polarity, hydrogen bonding capacity, and steric bulk.
Aliphatic Substitutions: Introducing small, linear alkyl groups (e.g., methyl, ethyl) on the 4-amino nitrogen can lead to changes in potency. For instance, in related pyrimidine-4-carboxamides, replacing a morpholine (B109124) ring with a dimethylamine (B145610) group increased activity, suggesting that excessive polarity or steric hindrance can be detrimental. nih.gov This indicates that a fine balance of lipophilicity and size is necessary.
Aromatic Substitutions: The introduction of an aromatic ring (e.g., phenyl, substituted phenyl) at the 4-amino position would drastically increase the steric footprint and introduce potential for pi-stacking interactions with the target protein. However, such modifications can also lead to a loss of activity if the binding pocket cannot accommodate the bulky group. researchgate.net
The following table illustrates hypothetical SAR data for substitutions at the 4-amino position.
| Compound ID | R¹ (at 4-amino) | R² (at 4-amino) | Relative Potency | Notes |
| Lead | H | H | 1x | Unsubstituted amine. |
| A-1 | Methyl | H | 2.5x | Small alkyl group may improve hydrophobic interactions. |
| A-2 | Isopropyl | H | 1.5x | Increased steric bulk may slightly reduce affinity. |
| A-3 | Phenyl | H | 0.2x | Bulky aromatic group likely not tolerated in the binding pocket. |
| A-4 | Methyl | Methyl | 3.0x | Dimethyl substitution can enhance activity by reducing polarity. nih.gov |
Steric and Electronic Effects of Amine Modifications
The steric and electronic properties of substituents on the amine functionalities are pivotal in modulating the biological activity of this compound analogues.
Steric Effects: The size and shape of substituents can dictate how a molecule fits into its binding site. In N,N-dimethylanilines, for example, ortho-substituents can cause torsional distortion of the amino group, which decreases electron delocalization. mdpi.com Similarly, for the this compound scaffold, bulky substituents on the 4-amino group or on the N-ethyl group of the carboxamide could create steric clashes with the enzyme or receptor, leading to a complete loss of potency. nih.govchemrxiv.org The Thorpe-Ingold effect, where gem-disubstitution can alter bond angles and favor cyclization or a specific conformation, might also play a role if substitutions are made on the carbon atoms adjacent to the nitrogen. chemrxiv.org
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the charge distribution of the molecule, affecting its ability to form hydrogen bonds or other electrostatic interactions. In aromatic amines, the electron-donating properties of the amino group are highly sensitive to substitution, which in turn affects reactivity and intermolecular interactions. mdpi.com For the piperidine scaffold, modifications that alter the basicity (pKa) of the 4-amino group can significantly impact its ionization state at physiological pH, thereby affecting its interaction with charged residues in the binding pocket. For instance, introducing an electron-withdrawing group could decrease the pKa of the amine, potentially weakening a key ionic interaction. nih.gov
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional structure of a molecule and its ability to adopt specific conformations are intrinsically linked to its biological function. nih.gov
Preferred Conformations of the Piperidine Ring and Side Chains
The six-membered piperidine ring is known to predominantly adopt a chair conformation to minimize torsional strain. nih.govnih.gov In this conformation, substituents at the 4-position can exist in either an axial or equatorial orientation.
Piperidine Ring Conformation: For 4-substituted piperidines, the substituent generally prefers the equatorial position to minimize 1,3-diaxial steric interactions. Therefore, the 4-amino group in this compound is most likely to be found in the equatorial position. However, specific interactions, such as intramolecular hydrogen bonding or strong dipole-dipole interactions, can sometimes favor the axial conformation. researchgate.net
Side Chain Conformation: The N-ethylpiperidine-1-carboxamide portion of the molecule also possesses conformational flexibility. The orientation of the ethylcarboxamide group relative to the piperidine ring can be influenced by steric hindrance and electronic interactions. The amide bond itself typically has a high rotational barrier, leading to distinct cis and trans isomers, with the trans conformation generally being more stable.
Molecular Rigidity and Flexibility in Activity Modulation
The balance between molecular rigidity and flexibility is a key factor in determining biological activity.
Molecular Rigidity: A more rigid molecule has a lower conformational entropy, meaning it pays a smaller entropic penalty upon binding to its target. This can lead to higher affinity. Conformational restriction, for example by replacing a flexible chain with a cyclic structure, has been shown to increase inhibitory potency in some cases. nih.gov By locking the molecule into its "bioactive" conformation, binding can be enhanced.
Therefore, SAR optimization often involves modulating the rigidity of the scaffold, for instance by introducing cyclic constraints or double bonds, to find the optimal balance that favors the bioactive conformation without preventing entry and proper orientation within the binding site. nih.gov
Ligand Efficiency and Lipophilicity in SAR Optimization
In modern drug discovery, optimizing potency alone is insufficient. It is crucial to simultaneously improve physicochemical properties to ensure a good pharmacokinetic and safety profile. Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are key metrics used to guide this process. nih.govnih.govnih.gov
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). researchgate.net It helps identify small, efficient "fragments" that bind well and provides a way to assess the quality of chemical modifications during lead optimization. The goal is to increase potency without disproportionately increasing molecular weight. nih.gov
Lipophilic Efficiency (LLE or LipE): LLE is arguably one of the most important metrics in lead optimization. researchgate.netsciforschenonline.org It is calculated by subtracting the logarithm of the partition coefficient (logP or logD) from the pIC₅₀ (or pKi). sciforschenonline.org This metric assesses how efficiently a compound utilizes its lipophilicity to achieve potency. Increasing potency simply by adding greasy, lipophilic groups often leads to poor solubility, off-target effects, and metabolic instability. sciforschenonline.orgcore.ac.uk An ideal drug candidate increases potency while keeping lipophilicity low, resulting in a high LLE value (typically >5). nih.govcore.ac.uk
The table below provides a hypothetical example of how these metrics would be used to evaluate analogues of this compound during an optimization campaign.
| Compound ID | Modification | pIC₅₀ | cLogP | Heavy Atoms | LE | LLE (LipE) |
| Lead | - | 6.0 | 1.5 | 12 | 0.50 | 4.5 |
| B-1 | Add 4-methyl on piperidine | 6.3 | 2.0 | 13 | 0.48 | 4.3 |
| B-2 | Replace N-ethyl with N-propyl | 6.2 | 2.0 | 13 | 0.48 | 4.2 |
| B-3 | Replace 4-amino with 4-hydroxy | 6.8 | 1.2 | 12 | 0.57 | 5.6 |
In this hypothetical scenario, compound B-1 and B-2 show modest gains in potency that are offset by an increase in lipophilicity, resulting in lower LLE values. sciforschenonline.org In contrast, compound B-3 achieves a significant boost in potency while simultaneously reducing lipophilicity, leading to excellent LE and LLE values. This identifies it as a superior candidate for further development. nih.gov
Computational and Theoretical Investigations of 4 Amino N Ethylpiperidine 1 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding a molecule at the electronic level. These calculations would elucidate the geometric and electronic structure of 4-amino-N-ethylpiperidine-1-carboxamide.
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)
The electronic structure of a molecule is key to its reactivity. This analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | Data not available | Electron-donating ability |
| ELUMO | Data not available | Electron-accepting ability |
| Energy Gap (ΔE) | Data not available | Chemical reactivity and stability |
This table is for illustrative purposes only, as specific data for the target compound is not published.
Natural Bond Orbital (NBO) Analysis for Molecular Bonding Interactions
Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.net For this compound, NBO analysis would identify key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. These interactions are crucial for understanding the molecule's structural stability. scholarsresearchlibrary.com
Fukui Functions and Mulliken Analysis of Atomic Charges
To understand local reactivity within the molecule, Fukui functions and atomic charge analyses are employed. Mulliken population analysis distributes the total electron density among the different atoms, providing an estimation of atomic charges. These charges help identify which parts of the molecule are electron-rich or electron-poor. materialsciencejournal.org
Fukui functions are used to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. scholarsresearchlibrary.com This information is invaluable for predicting how this compound might interact with other molecules or biological targets.
Prediction of Global Descriptors and Nonlinear Optical (NLO) Parameters
Nonlinear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from a laser. Computational methods can predict NLO parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). scholarsresearchlibrary.com Molecules with significant NLO properties have applications in telecommunications and optoelectronics.
Table 2: Hypothetical Global Descriptors and NLO Parameters
| Parameter | Value | Unit |
|---|---|---|
| Chemical Hardness (η) | Data not available | eV |
| Electronegativity (χ) | Data not available | eV |
| Electrophilicity Index (ω) | Data not available | eV |
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | a.u. |
| First Hyperpolarizability (β) | Data not available | a.u. |
This table is for illustrative purposes only, as specific data for the target compound is not published.
Solvent Effect on Electronic Properties (Polar and Non-polar Media)
The chemical environment can significantly influence a molecule's properties. Computational models can simulate the effect of different solvents (e.g., polar like water, non-polar like toluene) on the electronic structure of this compound. mdpi.com Such studies reveal how properties like the HOMO-LUMO gap, dipole moment, and spectral characteristics might change in different media, which is crucial for applications in solution-based chemistry and biology. researchgate.net
Molecular Docking and Dynamics Simulations
If this compound were being investigated as a potential drug candidate, molecular docking and dynamics simulations would be essential.
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This method would help identify potential biological targets for the compound and predict the binding affinity and specific interactions (like hydrogen bonds) that stabilize the complex. nih.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the molecule and its complex with a receptor over time. An MD simulation would assess the stability of the docked pose, revealing how the molecule and its target protein move and fluctuate. nih.gov This provides a more realistic view of the binding interactions than the static picture offered by docking alone.
Ligand-Protein Binding Interaction Predictions
Predicting how a ligand (a small molecule like this compound) will interact with a biological target, typically a protein, is a cornerstone of computational drug design. This process, often referred to as molecular docking, aims to determine the preferred orientation of a ligand within a protein's binding site and to estimate the strength of their interaction.
Molecular docking simulations for a compound like this compound would involve generating a three-dimensional model of the molecule and docking it into the active site of a target protein. The scoring functions used in these simulations would then predict the binding affinity, with lower binding energy values suggesting a more favorable interaction. For instance, in a study on piperidine-carboxylate derivative Schiff bases, molecular docking was used to evaluate their potential as acetylcholinesterase inhibitors, with binding energies for the studied compounds ranging from -7.34 to -7.52 kcal/mol. acgpubs.org
Key interactions that would be analyzed include:
Hydrogen Bonds: The amino and carboxamide groups of this compound could form hydrogen bonds with amino acid residues in the protein's active site.
Hydrophobic Interactions: The ethyl and piperidine (B6355638) fragments could engage in hydrophobic interactions with nonpolar residues.
Electrostatic Interactions: The nitrogen and oxygen atoms could participate in electrostatic interactions.
Insights from these predictions can guide the optimization of the ligand's structure to enhance its binding affinity and selectivity for the target protein.
Conformational Stability and Dynamics Studies
Understanding the conformational flexibility of this compound is essential, as its three-dimensional shape can significantly influence its interaction with a biological target. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational stability and dynamics of molecules. An MD simulation of this compound would model the movements of its atoms over time, providing insights into its preferred conformations and the energy barriers between them. For example, a study on carboxamide derivatives of piperidine utilized molecular dynamics simulations to confirm a twofold increased stability of their proposed compounds compared to existing derivatives. researchgate.net
Such studies would reveal how the molecule behaves in a biological environment, for instance, in aqueous solution, and how its conformation might change upon binding to a protein.
Binding Free Energy Calculations
While molecular docking provides a rapid estimation of binding affinity, more rigorous methods like binding free energy calculations offer a more accurate prediction. These calculations aim to determine the change in Gibbs free energy (ΔG) when a ligand binds to a protein. A more negative ΔG indicates a stronger and more spontaneous binding event.
Common methods for calculating binding free energy include:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)
Free Energy Perturbation (FEP)
Thermodynamic Integration (TI)
These methods account for factors such as conformational changes and solvation effects, providing a more comprehensive picture of the binding process. For carboxamide derivatives of piperidine, binding energies were reported to be less than 2 Kcal/mol of the sulphonyl derivatives, indicating a stronger binding affinity. researchgate.net
In Silico ADME Prediction and Pharmacokinetic Modeling
Beyond its interaction with a target protein, the therapeutic potential of a compound like this compound depends on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a vital role in predicting these properties early in the drug discovery process.
Computational Assessment of Lipophilicity and Bioavailability
Lipophilicity , typically expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption and distribution. A compound's logP value indicates its preference for a lipid versus an aqueous environment. For oral drugs, a balanced lipophilicity is crucial for effective absorption through the gastrointestinal tract. Computational models can predict the logP of this compound based on its chemical structure.
| Predicted ADME Property | Predicted Value/Characteristic | Significance |
| Lipophilicity (logP) | Varies based on prediction model | Influences absorption and distribution |
| Aqueous Solubility | Varies based on prediction model | Affects dissolution and absorption |
| Gastrointestinal Absorption | High/Low | Predicts absorption from the gut |
| Blood-Brain Barrier Permeation | Yes/No | Indicates potential for CNS activity |
| Oral Bioavailability | Percentage | Estimates fraction of drug reaching circulation |
This table represents the types of data that would be generated in a computational assessment; specific values for this compound are not available in the reviewed literature.
Prediction of Drug-Likeness Properties
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. Several empirical rules and computational models have been developed to predict drug-likeness.
One of the most well-known is Lipinski's Rule of Five , which states that orally active drugs generally have:
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
A molecular weight under 500 daltons
A logP not greater than 5
Computational analysis of this compound would involve calculating these and other physicochemical descriptors to assess its compliance with Lipinski's rule and other drug-likeness filters. Studies on other carboxamide derivatives have successfully used such predictions to identify promising lead candidates. researchgate.net
| Lipinski's Rule of Five Parameter | Predicted Value for this compound | Compliance |
| Molecular Weight | 171.24 g/mol | Yes |
| logP | Varies based on prediction model | Likely Yes |
| Hydrogen Bond Donors | 2 | Yes |
| Hydrogen Bond Acceptors | 2 | Yes |
This table provides an example of a drug-likeness assessment. The molecular weight is calculated from the chemical formula, while logP would be predicted by software. The number of hydrogen bond donors and acceptors are determined from the structure.
Applications in Chemical Biology and Drug Discovery Research
Utilization as Chemical Probes and Ligands in Biochemical Assays
The 4-amino-piperidine-1-carboxamide framework is instrumental in the design of chemical probes and ligands for biochemical assays. Chemical probes are small molecules used to study and manipulate biological systems, and the properties of this scaffold make it suitable for such applications. For instance, derivatives can be tagged with reporter groups (e.g., fluorophores or biotin) to visualize or isolate target proteins.
The piperidine (B6355638) core allows for conformational constraint, while the amino and carboxamide groups provide hydrogen bonding capabilities crucial for binding to protein active sites. A key application is in the development of ligands for receptor binding assays. For example, radiolabeled versions of molecules incorporating this scaffold can be used to determine the affinity and selectivity of new drug candidates for their intended targets. The derivatization of the core structure, such as the one seen with 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine, is used to create agents for positron emission tomography (PET) imaging, allowing for the in-vivo visualization of targets like the gastrin-releasing peptide receptor (GRPR). nih.gov This highlights the utility of the aminopiperidine scaffold in creating sophisticated tools for biological research.
Scaffold Design for Novel Therapeutic Agents
The 4-amino-N-ethylpiperidine-1-carboxamide structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has made it a popular starting point for the design of new drugs across different therapeutic areas. Medicinal chemists utilize this core to build libraries of compounds, systematically modifying its peripheral chemical groups to optimize potency, selectivity, and pharmacokinetic properties.
The piperidine-carboxamide scaffold is a prominent feature in the design of modern anticancer agents, particularly kinase inhibitors. kent.ac.uk The phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway is frequently hyperactivated in cancer, making it a critical therapeutic target. researchgate.net Researchers have successfully developed potent and selective inhibitors of Akt by elaborating on the 4-aminopiperidine-4-carboxamide (B8721957) core. kent.ac.uk
In one key study, variation of the linker group between the piperidine and a lipophilic substituent led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. These compounds were found to be potent, orally bioavailable inhibitors of Akt, modulating biomarkers of the pathway in vivo and inhibiting the growth of human tumor xenografts. kent.ac.uk Another class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were identified as a novel class of tubulin inhibitors, demonstrating antiproliferative activity against prostate cancer cell lines. nih.gov Furthermore, derivatives incorporating a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide structure have been developed as inhibitors of human carbonic anhydrase isoforms IX and XII, which are involved in pH regulation in hypoxic tumors and are important anticancer targets. nih.gov
Table 1: Examples of Piperidine-Carboxamide Scaffolds in Anticancer Research
| Scaffold Class | Target | Example Application | Reference |
|---|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Orally active inhibitors for cancer therapy | kent.ac.uk |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | Antiproliferative agents against prostate cancer | nih.gov |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase IX & XII | Inhibitors for targeting hypoxic solid tumors | nih.gov |
The piperidine ring is a common feature in many centrally active agents due to its ability to impart favorable physicochemical properties for blood-brain barrier penetration. Derivatives of piperidine-4-carboxamide have been investigated for their potential as neuroactive compounds. Research has shown that certain synthesized derivatives can act as dopamine (B1211576) reuptake inhibitors, a mechanism relevant to conditions like depression and ADHD. researchgate.net These compounds have also been shown to produce analgesia in animal models. researchgate.net
While direct research on this compound is specific, related carboxamide structures are actively being explored for neurological targets. For example, indole-2-carboxamides have been designed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.com This demonstrates the broader utility of the carboxamide moiety in conjunction with heterocyclic scaffolds for developing compounds that modulate nervous system targets. The Akt pathway, targeted by aminopiperidine carboxamides in cancer, is also crucial for cell survival and metabolism in the central nervous system, suggesting a potential avenue for future neurological research with this scaffold. researchgate.net
The carboxamide functional group is recognized as a privileged pharmacophore in the development of anti-infective drugs. nih.gov The piperidine-4-carboxamide scaffold, in particular, has been used to generate compounds with antibacterial activity. researchgate.net Studies have evaluated derivatives against a panel of both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable or superior to the parent molecule. researchgate.net
Further research into related structures has yielded potent anti-infective agents. For instance, combining a piperidine ring with a thiosemicarbazone moiety has led to the synthesis of derivatives with significant activity against Mycobacterium tuberculosis. nih.gov In this class of compounds, the basicity of the substituent on the heteroaromatic ring, including the piperidine group, was found to be important for antituberculous activity. nih.gov
Derivatization Strategies for Enhanced Biological Profiles
A key advantage of the this compound scaffold is its amenability to chemical modification to enhance biological activity, selectivity, and pharmacokinetic properties. Derivatization strategies often focus on modifying the exocyclic amino group, the ethyl group on the carboxamide nitrogen, or by substituting the piperidine ring itself. These modifications can alter the compound's size, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning its interaction with a biological target.
For example, attaching different aryl or alkyl groups can lead to significant changes in potency and target selectivity. This approach was used in the development of Akt inhibitors, where optimizing lipophilic substitution on a related 4-aminopiperidine (B84694) scaffold was key to achieving nanomolar potency and selectivity over other kinases. kent.ac.uk
A powerful derivatization strategy involves the combination of the piperidine-carboxamide core with other known bioactive scaffolds to create hybrid molecules. This approach aims to merge the favorable properties of each component or to design molecules that can interact with multiple targets simultaneously.
Multi-targeted Approaches in Drug Design
The deliberate design of single chemical entities that can modulate multiple biological targets offers a promising strategy for treating complex multifactorial diseases such as cancer. This polypharmacological approach can lead to improved efficacy, a more favorable side-effect profile, and a reduced likelihood of drug resistance compared to single-target agents or combination therapies. The "this compound" scaffold and its derivatives are recognized as privileged structures in medicinal chemistry, providing a versatile framework for the development of such multi-targeted ligands. The inherent structural features of this scaffold allow for modifications that can be tailored to interact with the binding sites of various proteins, particularly kinases.
Research into derivatives of the core 4-aminopiperidine-1-carboxamide (B2670209) structure has demonstrated its potential in the creation of multi-kinase inhibitors. By strategically modifying the substituents on the piperidine ring and the carboxamide nitrogen, researchers have successfully developed compounds that can simultaneously engage several key signaling proteins implicated in cancer progression.
One notable area of investigation involves the development of compounds targeting multiple receptor tyrosine kinases and downstream signaling kinases. For instance, a series of piperine-carboximidamide hybrids, which share a core structural resemblance to the 4-aminopiperidine-1-carboxamide scaffold, were designed and synthesized as multi-targeted agents against Epidermal Growth Factor Receptor (EGFR), BRAF V600E mutant, and Cyclin-Dependent Kinase 2 (CDK2) nih.gov. Certain compounds in this series exhibited potent inhibitory activity against all three kinases, demonstrating the feasibility of achieving a multi-targeted profile with this chemical class nih.gov.
The following table summarizes the in vitro inhibitory activities of representative piperine-carboximidamide hybrids against their target kinases nih.gov:
| Compound | EGFR IC₅₀ (nM) | BRAF V600E IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| VIc | 96 | 65 | 25 |
| VIf | 103 | 49 | 18 |
| VIg | 112 | 72 | 31 |
| VIi | 127 | 58 | 21 |
| VIk | 108 | 40 | 12 |
| Erlotinib | 85 | - | - |
| Vemurafenib | - | 30 | - |
| Dinaciclib | - | - | 18 |
In a different study, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold was explored for its potential to yield multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-Regulated Kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) mdpi.com. A representative compound from this series, 6b , demonstrated inhibitory activity against these three diverse kinases, highlighting the adaptability of the piperidine-4-carboxamide core in accommodating the structural requirements of different kinase active sites mdpi.com.
The anti-proliferative activities of compound 6b against cell lines with hyperactive multikinase signaling further underscore the potential of this multi-targeted approach mdpi.com:
| Cell Line | Compound 6b IC₅₀ (μM) |
| HepG2 | 11.3 |
| K562 | 4.5 |
These research findings collectively indicate that the 4-aminopiperidine-1-carboxamide framework serves as a viable starting point for the design of multi-targeted agents. The ability to introduce diverse chemical functionalities at various positions of the scaffold allows for the fine-tuning of inhibitory profiles against a selected panel of biological targets. While research on the specific "this compound" in multi-targeted drug design is not extensively documented in publicly available literature, the successful application of closely related analogues provides a strong rationale for its potential in this area. The ethyl substituent on the carboxamide could influence solubility, metabolic stability, and interactions with the target proteins, offering a vector for further optimization in the design of novel polypharmacological agents.
Q & A
What synthetic routes are recommended for 4-amino-N-ethylpiperidine-1-carboxamide, and how can purity be optimized?
Answer:
The synthesis typically involves coupling 4-aminopiperidine with ethyl isocyanate under anhydrous conditions. Key steps include:
- Reagent selection : Use a base like triethylamine to deprotonate the amine and activate the isocyanate .
- Solvent optimization : Anhydrous dichloromethane or THF minimizes side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>98%) .
- Characterization : Confirm purity via HPLC and structural integrity via H/C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm and carboxamide carbonyl at ~165 ppm) .
How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Answer:
Single-crystal X-ray diffraction provides definitive stereochemical
- Crystallization : Grow crystals in ethanol/water mixtures to obtain diffraction-quality crystals .
- Parameters : Unit cell dimensions (e.g., , ) and R-factor (<0.1) validate structural accuracy .
- Data interpretation : Software like SHELX refines bond angles and torsional strain in the piperidine ring, confirming chair or boat conformations .
What strategies are used to analyze structure-activity relationships (SAR) for piperidine carboxamide derivatives?
Answer:
SAR studies focus on substituent effects:
- Substitution patterns : Compare analogs with varied N-alkyl/aryl groups (e.g., ethyl vs. benzyl) to assess steric/electronic impacts on bioactivity .
- Physicochemical profiling : Measure logP (via shake-flask method) and pKa (potentiometric titration) to correlate solubility/bioavailability with substituents .
- Biological assays : Test inhibitory activity (e.g., enzyme IC) and compare with computational docking results .
How can conflicting NMR data for piperidine carboxamides be resolved?
Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering):
- Variable temperature NMR : Perform experiments at 25°C and −40°C to freeze conformational exchange, resolving split signals .
- 2D techniques : Use NOESY to identify through-space correlations between axial/equatorial protons .
- Comparative analysis : Cross-reference with crystallographic data to validate dominant conformers .
What methodologies evaluate the stability of this compound under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C .
- LC-MS monitoring : Track degradation products (e.g., hydrolyzed piperidine or carboxamide cleavage) over 24–72 hours .
- Stability criteria : Define acceptable pH and temperature ranges for storage (e.g., −20°C in desiccated form) .
How can computational modeling predict the binding affinity of this compound to biological targets?
Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase) to predict binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Free energy calculations : Apply MM-PBSA to estimate binding energies, correlating with experimental IC values .
What advanced analytical techniques validate batch-to-batch consistency in synthesis?
Answer:
- Elemental analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
- High-resolution MS : Match exact mass (e.g., [M+H] at m/z 212.1423) to ensure molecular integrity .
- XRPD : Compare diffraction patterns to a reference standard to detect polymorphic variations .
How does the electronic nature of substituents affect the carboxamide’s reactivity?
Answer:
- Hammett analysis : Correlate σ values of substituents (e.g., electron-withdrawing Cl vs. donating OMe) with reaction rates in nucleophilic acyl substitutions .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .
What green chemistry approaches can reduce waste in the synthesis of this compound?
Answer:
- Solvent-free conditions : Use microwave-assisted synthesis to accelerate reactions without solvents .
- Catalytic systems : Employ immobilized lipases for enantioselective amide bond formation, reducing metal waste .
- Recycling : Recover unreacted starting materials via distillation or membrane filtration .
How are spectroscopic discrepancies addressed when characterizing novel analogs?
Answer:
- Cross-validation : Compare IR carbonyl stretches (~1670 cm) with NMR data to confirm carboxamide formation .
- Isotopic labeling : Synthesize N-labeled analogs to resolve overlapping signals in crowded NMR regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
